An In-depth Technical Guide to Chloromethyl 1-piperidinecarboxylate: Structure, Synthesis, and Applications
An In-depth Technical Guide to Chloromethyl 1-piperidinecarboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl 1-piperidinecarboxylate, more formally known as tert-butyl 4-(chloromethyl)piperidine-1-carboxylate, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique bifunctional nature, featuring a reactive chloromethyl group and a protected piperidine nitrogen, makes it a valuable synthon for the introduction of the piperidin-4-ylmethyl moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of its chemical structure, molecular weight, synthesis, and applications, with a focus on its role in drug discovery and development.
Chemical Structure and Molecular Properties
tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate is a white to off-white solid at room temperature. The molecular structure consists of a piperidine ring substituted at the 4-position with a chloromethyl group. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which serves to modulate its reactivity and solubility.
The presence of the electron-withdrawing Boc group decreases the nucleophilicity of the piperidine nitrogen, preventing it from interfering in reactions targeting the electrophilic chloromethyl group. This protecting group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 4-(chloromethyl)piperidine-1-carboxylate | [Commercial supplier data] |
| Synonyms | 1-Boc-4-(chloromethyl)piperidine, N-Boc-4-(chloromethyl)piperidine | [Commercial supplier data] |
| CAS Number | 479057-79-9 | [1] |
| Molecular Formula | C₁₁H₂₀ClNO₂ | [1] |
| Molecular Weight | 233.74 g/mol | [1] |
| Appearance | White to off-white solid | [Commercial supplier data] |
| Melting Point | 49-51 °C | [Commercial supplier data] |
| Boiling Point | 303.2 ± 15.0 °C at 760 mmHg | [Commercial supplier data] |
Synthesis of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate
The synthesis of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate is typically achieved through a two-step process starting from the commercially available piperidin-4-ylmethanol.
Step 1: N-Boc Protection of Piperidin-4-ylmethanol
The first step involves the protection of the secondary amine of piperidin-4-ylmethanol with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy in organic synthesis, and it is crucial for preventing the piperidine nitrogen from reacting in the subsequent chlorination step.
Experimental Protocol:
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Dissolution: Dissolve piperidin-4-ylmethanol in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution, typically in a 1:1 molar ratio to the starting material.
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Base (Optional): A non-nucleophilic base like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) can be added to facilitate the reaction, although it often proceeds without a base.
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Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is often of sufficient purity for the next step, or it can be further purified by column chromatography.[2][3]
Step 2: Chlorination of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
The second step is the conversion of the primary alcohol to a chloride. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. A common and effective reagent for this transformation is thionyl chloride (SOCl₂).[4][5]
Experimental Protocol:
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Dissolution: Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution in an ice bath to 0 °C.
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Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled solution. A slight excess of thionyl chloride is typically used. The reaction is exothermic and produces gaseous byproducts (SO₂ and HCl), so it should be performed in a well-ventilated fume hood.[5]
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
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Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess thionyl chloride and the generated HCl. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield pure tert-butyl 4-(chloromethyl)piperidine-1-carboxylate.
Caption: Synthetic workflow for tert-butyl 4-(chloromethyl)piperidine-1-carboxylate.
Reactivity and Chemical Behavior
The reactivity of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate is dominated by the electrophilic nature of the carbon atom in the chloromethyl group. The chlorine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.
A wide variety of nucleophiles can be used to displace the chloride, including:
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Amines: Primary and secondary amines react to form secondary and tertiary amines, respectively.
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Alcohols and Phenols: Alkoxides and phenoxides can be used to form ethers.
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Thiols: Thiolates readily displace the chloride to form thioethers.
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Carboxylates: Carboxylate anions can be used to form esters.
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Azides: Azide ions can be used to introduce the azido group, which can be further transformed, for example, by reduction to an amine or by cycloaddition reactions.
The Boc-protecting group is stable under the conditions typically used for these nucleophilic substitution reactions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to yield the free piperidine nitrogen for subsequent chemical modifications.
Caption: General reactivity of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate.
Applications in Drug Discovery
The piperidine scaffold is a common motif in many approved drugs and is considered a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[6][7] tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate serves as a key building block for introducing the piperidin-4-ylmethyl group into potential drug candidates. This moiety can act as a linker or a pharmacophoric element.
One notable example of its application is in the synthesis of Vandetanib, an anticancer agent.[2] In the synthesis of Vandetanib, the precursor to the title compound, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is utilized to introduce the piperidine-containing side chain.[2]
The versatility of this building block allows for the creation of large libraries of compounds for screening against various biological targets. The ability to perform a nucleophilic substitution at the chloromethyl group and then deprotect the piperidine nitrogen provides two orthogonal handles for chemical diversification. This dual functionality is highly valuable in the iterative process of lead optimization in drug discovery.[8]
Spectroscopic Characterization
The structure of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate and its precursors can be confirmed by standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR spectroscopy would be expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the piperidine ring protons (a series of multiplets in the range of 1.0-4.2 ppm), and the chloromethyl group (a doublet at approximately 3.4-3.6 ppm).
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¹³C NMR spectroscopy would show distinct signals for the carbons of the tert-butyl group, the piperidine ring, and the chloromethyl group.
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Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling
tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate is an alkylating agent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as a corrosive solid and can cause severe skin burns and eye damage. [Commercial supplier data]
Conclusion
tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and the importance of the piperidine scaffold in pharmaceuticals make it a crucial tool for drug discovery and development professionals. The synthetic routes to this compound are well-established, and its chemical properties allow for a wide range of subsequent transformations, enabling the synthesis of complex and biologically active molecules.
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